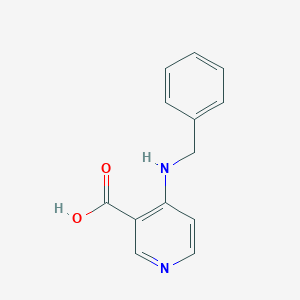

4-(Benzylamino)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-(benzylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)(H,16,17) |

InChI Key |

QYWIFKUETOXLGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylamino Nicotinic Acid and Its Derivatives

Direct Synthesis Strategies for 4-(Benzylamino)nicotinic acid

The direct formation of the this compound scaffold is predominantly achieved through the introduction of a benzylamino group onto the nicotinic acid ring system. This is typically accomplished via nucleophilic aromatic substitution or by utilizing suitably functionalized precursors of nicotinic acid.

Nucleophilic Aromatic Substitution Approaches for Amination at the C4 Position

The most common method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a nicotinic acid derivative bearing a good leaving group at the C4 position, which is subsequently displaced by benzylamine (B48309). A typical precursor for this reaction is 4-chloronicotinic acid.

The reaction proceeds by the attack of the nucleophilic benzylamine on the electron-deficient C4 carbon of the pyridine (B92270) ring. The presence of the carboxylic acid group and the ring nitrogen atom facilitates this reaction by withdrawing electron density from the ring, making it more susceptible to nucleophilic attack. The general reaction scheme is as follows:

Scheme 1: General reaction for the synthesis of this compound via nucleophilic aromatic substitution.

While specific experimental details for this exact reaction are not extensively documented in readily available literature, the general principles of SNAr reactions on pyridine rings are well-established. The reaction is typically carried out in a suitable solvent, and a base may be employed to deprotonate the benzylamine, increasing its nucleophilicity, and to neutralize the hydrogen chloride formed during the reaction.

One study on the preparation of various 4-substituted nicotinic acids mentions the synthesis of this compound, indicating the feasibility of this synthetic route. scispace.com The reaction conditions, such as temperature and reaction time, would be optimized to ensure efficient substitution and minimize side reactions.

Table 1: Key Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description | Typical Conditions |

| Substrate | Nicotinic acid derivative with a leaving group at C4. | 4-chloronicotinic acid |

| Nucleophile | Amine to be introduced at the C4 position. | Benzylamine |

| Solvent | A polar aprotic solvent is often used. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Base | To enhance nucleophilicity and neutralize acid. | Triethylamine (TEA), Potassium carbonate (K₂CO₃) |

| Temperature | Varies depending on the reactivity of the substrates. | Room temperature to elevated temperatures (e.g., 80-120 °C) |

Synthetic Routes Involving Precursors of Nicotinic Acid

An alternative strategy for the synthesis of this compound involves the use of precursors that are subsequently converted into the final product. This can be particularly useful when direct amination is challenging or to achieve specific substitution patterns.

One relevant precursor is 4-aminonicotinic acid. While not a direct synthesis of the benzylamino derivative, the synthesis of 4-aminonicotinic acid from more readily available starting materials provides a key intermediate. For instance, a four-step synthesis of 4-aminonicotinic acid starting from isoquinoline (B145761) has been reported. This process involves the oxidation of isoquinoline to pyridine-3,4-dicarboxylic acid, followed by anhydride (B1165640) formation, ammonolysis, and a Hofmann rearrangement to introduce the amino group at the C4 position.

Once 4-aminonicotinic acid is obtained, it can potentially be converted to this compound through subsequent reactions such as reductive amination with benzaldehyde (B42025) or direct alkylation with a benzyl (B1604629) halide. However, these subsequent steps would need to be carefully controlled to avoid side reactions, such as N-alkylation of the pyridine ring or reactions involving the carboxylic acid group.

Derivatization Strategies of this compound

The functional groups present in this compound, namely the carboxylic acid and the secondary amine, offer opportunities for a variety of derivatization reactions. These modifications can be used to modulate the physicochemical properties and biological activities of the parent compound.

Synthesis of Esters and Amides of this compound

The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard organic synthesis protocols.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction under milder conditions.

Amidation: Similarly, amides can be prepared by reacting this compound with a primary or secondary amine using a coupling agent. This reaction forms a new amide bond and allows for the introduction of a wide range of substituents.

Table 2: General Methods for Ester and Amide Synthesis

| Derivative | Reagents | General Conditions |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) | Refluxing in excess alcohol |

| Alcohol, Coupling agent (e.g., DCC, EDC) | Room temperature in an inert solvent (e.g., DCM, DMF) | |

| Amides | Amine, Coupling agent (e.g., DCC, EDC, HATU) | Room temperature in an inert solvent (e.g., DCM, DMF) |

Preparation of Schiff Bases Derived from this compound and its Analogues

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. As this compound is a secondary amine, it cannot directly form a stable Schiff base. However, Schiff bases can be readily prepared from its primary amine analogue, 4-aminonicotinic acid.

The synthesis involves the reaction of 4-aminonicotinic acid with an appropriate aldehyde or ketone, often under acidic or basic catalysis, with the removal of water to drive the reaction to completion. For example, reacting 4-aminonicotinic acid with a substituted benzaldehyde would yield a Schiff base with an imine linkage at the C4 position of the nicotinic acid ring.

These Schiff bases derived from 4-aminonicotinic acid are valuable intermediates and can be considered structural analogues of derivatized this compound. The imine bond in these compounds can be subsequently reduced to a secondary amine, providing an alternative route to N-substituted 4-aminonicotinic acid derivatives.

Formation of Metal Complexes Incorporating this compound Scaffolds

The this compound molecule possesses multiple potential coordination sites for metal ions, including the pyridine nitrogen, the carboxylate oxygen atoms, and the benzylamino nitrogen. This makes it a versatile ligand for the formation of metal complexes.

The coordination chemistry of nicotinic acid and its derivatives is well-explored, with numerous examples of metal complexes with diverse structures and properties. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The pyridine nitrogen also serves as a common coordination site.

While specific studies on the metal complexes of this compound are not widely reported, it is anticipated that it would form stable complexes with a variety of transition metals and other metal ions. The synthesis of such complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, acetate) with this compound in a suitable solvent. The stoichiometry of the reactants, the pH of the solution, and the choice of solvent would influence the final structure of the metal complex. The benzylamino group could also participate in coordination, potentially leading to the formation of multidentate ligand systems and unique coordination polymers. The study of such complexes could reveal interesting magnetic, electronic, and catalytic properties.

Generation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The structural framework of this compound, featuring a carboxylic acid group and a secondary amine on the pyridine ring, presents a versatile scaffold for the synthesis of various fused heterocyclic systems. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

One common strategy involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the benzylamino nitrogen. For instance, treatment with a dehydrating agent can facilitate the formation of a fused lactam ring. The specific reaction conditions and the nature of the substituents on both the pyridine and benzyl moieties can influence the regioselectivity and yield of the cyclization.

Another approach involves utilizing the reactivity of the pyridine ring itself. The presence of the electron-donating benzylamino group activates the pyridine ring towards electrophilic substitution, which can be exploited to introduce additional functional groups that subsequently participate in cyclization reactions. For example, nitration or halogenation of the pyridine ring could provide an electrophilic center for the benzylamino group to attack, leading to the formation of a new fused ring.

Furthermore, derivatives of this compound can be employed in multicomponent reactions to construct complex heterocyclic systems in a single step. By reacting the acid with other bifunctional molecules, it is possible to generate diverse libraries of fused heterocycles. The synthesis of novel fused-ring bicyclic and tricyclic derivatives from nicotinic acid analogues often involves the cyclization of intermediates derived from simple alkoxy or halo-nicotine precursors. nih.gov These methodologies highlight the potential for creating complex structures from readily available starting materials.

Table 1: Examples of Fused Heterocyclic Systems Derived from Nicotinic Acid Analogues

| Starting Material Analogue | Reagents/Conditions | Fused System Formed | Reference |

| Halonicotine Intermediate | Various cyclization methods | Dihydrofuro-nicotine | nih.gov |

| Alkoxy-nicotine Intermediate | Various cyclization methods | Dihydropyrano-nicotine | nih.gov |

| Halonicotine Intermediate | Various cyclization methods | Benzofuro-nicotine | nih.gov |

| Alkoxy-nicotine Intermediate | Various cyclization methods | Benzopyrano-nicotine | nih.gov |

The development of these synthetic routes is crucial for exploring the structure-activity relationships of new heterocyclic compounds. The ability to systematically modify the fused ring system provides a powerful tool for tuning the electronic and steric properties of the final molecule.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of nicotinic acid derivatives to develop more environmentally benign and efficient processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green chemistry strategy is the use of solvent-free and catalyst-free reaction conditions. For instance, an environmentally friendly synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to this compound, has been reported. semanticscholar.orgresearchgate.net This method involves reacting 2-chloronicotinic acid with various primary aromatic amines in the absence of both a solvent and a catalyst, resulting in good to excellent yields and significantly reduced reaction times (15–120 minutes). semanticscholar.orgresearchgate.net Such operationally simple procedures are not only safer but also generate less chemical waste. researchgate.net

The use of natural catalysts is another hallmark of green synthesis. Lemon juice, which contains citric acid, has been successfully employed as a natural and biodegradable catalyst for the synthesis of nicotinic acid hydrazide Schiff bases. scispace.com This method involves stirring the reactants at room temperature, offering a mild and eco-friendly alternative to conventional acid catalysts. scispace.com

Enzymatic synthesis represents a powerful green alternative to traditional chemical methods for producing nicotinic acid and its derivatives. frontiersin.org Biocatalyst-mediated processes often exhibit high conversion rates under mild reaction conditions, such as lower temperatures and pressures, thereby reducing energy consumption. frontiersin.org For example, nitrile hydratase is used in the industrial synthesis of nicotinamide (B372718) from nicotinonitrile. wikipedia.org The immobilization of enzymes, such as using recombinant E. coli in an alginate matrix, allows for the reuse of the biocatalyst for multiple cycles, further enhancing the sustainability of the process. frontiersin.org

Continuous-flow microreactors, combined with reusable enzyme catalysts like Novozym® 435, have been utilized for the green synthesis of nicotinamide derivatives. rsc.org This approach leads to substantially shorter reaction times and higher product yields compared to batch processes, while using environmentally friendly solvents like tert-amyl alcohol. rsc.org

Table 2: Green Chemistry Approaches in the Synthesis of Nicotinic Acid Analogues

| Green Chemistry Principle | Methodology | Example Application | Key Advantages | Reference(s) |

| Solvent- & Catalyst-Free | Thermal reaction without medium or catalyst. | Synthesis of 2-anilino nicotinic acids. | Reduced waste, operational simplicity, shorter reaction times. | semanticscholar.orgresearchgate.net |

| Natural Catalysts | Use of lemon juice as a mild acid catalyst. | Synthesis of nicotinic acid hydrazide Schiff bases. | Biodegradable, non-toxic, mild conditions. | scispace.com |

| Biocatalysis | Enzymatic conversion using nitrilase. | Production of nicotinic acid from 3-cyanopyridine. | High conversion, mild conditions, reduced energy consumption. | frontiersin.org |

| Process Intensification | Continuous-flow microreactors with immobilized enzymes. | Synthesis of nicotinamide derivatives. | Shorter reaction times, increased yield, reusable catalyst. | rsc.org |

These examples demonstrate a clear trend towards the adoption of greener synthetic routes in the production of nicotinic acid analogues. Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and economically viable manufacturing processes.

Computational Chemistry and Theoretical Investigations of 4 Benzylamino Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. For 4-(benzylamino)nicotinic acid, these theoretical approaches have been instrumental in understanding its geometry, reactivity, and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy conformation of a molecule. nih.govjocpr.com For derivatives of nicotinic acid, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311+G(d,p), have been utilized to determine equilibrium geometry and harmonic frequencies. jocpr.commdpi.com These calculations help in understanding the molecule's structural parameters, such as bond lengths and angles. jocpr.com The optimized molecular structure is crucial for predicting other properties, including vibrational spectra and electronic characteristics. mdpi.com

Studies on related nicotinic acid derivatives have shown that the calculated geometric parameters are generally in good agreement with experimental X-ray diffraction data. mdpi.com For instance, in 6-methylnicotinic acid, the replacement of a carbon atom in a benzene (B151609) ring with a more electronegative nitrogen atom leads to a decrease in the C-C bond length. jocpr.com Such computational studies provide a detailed picture of the molecular geometry, which is fundamental for understanding the compound's chemical behavior. jocpr.commdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. frontiersin.orgajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. frontiersin.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer interactions within a molecule. frontiersin.org It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. cam.ac.ukuba.ar The stabilization energy (E2) associated with these interactions provides a quantitative measure of intramolecular charge transfer. frontiersin.org

In systems with donor and acceptor groups, NBO analysis can reveal the pathways of electron delocalization and quantify the strength of hyperconjugative interactions. frontiersin.org For this compound, this analysis would elucidate the electronic interactions between the electron-donating benzylamino group and the electron-withdrawing carboxylic acid group on the pyridine (B92270) ring. This information is crucial for understanding the molecule's electronic stability and the nature of its intramolecular bonding. cam.ac.ukuba.ar

Prediction of Non-linear Optical (NLO) Properties

Computational methods, particularly DFT, are valuable for predicting the non-linear optical (NLO) properties of molecules. scielo.org.mxfrontiersin.org NLO materials are of significant interest for applications in optoelectronics and telecommunications. researchgate.net The key parameters for assessing NLO activity are the molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). physchemres.org

Intramolecular charge transfer (ICT) from a donor to an acceptor moiety through a π-conjugated system is a fundamental principle for designing molecules with high NLO response. scielo.org.mxresearchgate.net A smaller HOMO-LUMO energy gap is often associated with a larger first hyperpolarizability. scielo.org.mxphyschemres.org For this compound, the presence of the donor (benzylamino) and acceptor (nicotinic acid) groups suggests potential for NLO activity. Theoretical calculations can quantify the first hyperpolarizability and provide insights into how structural modifications could enhance these properties. frontiersin.orgjmcs.org.mx

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and development.

Ligand-Based Virtual Screening and Pharmacophore Modeling

Ligand-based virtual screening and pharmacophore modeling are powerful computational strategies used to identify new potential drug candidates. pulsus.comfrontiersin.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. frontiersin.org

This approach begins with a set of known active compounds for a particular target. nih.gov A pharmacophore model is then generated based on the common chemical features of these active molecules. nih.govias.ac.in This model serves as a 3D query to screen large compound databases, such as the ZINC database, to identify novel molecules that match the pharmacophore and are therefore likely to be active. pulsus.comnih.gov The identified "hits" can then be further evaluated using methods like molecular docking to predict their binding affinity to the target protein. pulsus.com This methodology allows for the efficient exploration of chemical space to discover new lead compounds for drug development. ias.ac.insemanticscholar.org

Structure-Based Virtual Screening and Molecular Docking with Biological Targets

Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to identify potential ligands from a large library of compounds. This process involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The primary goal is to predict the binding mode and affinity of a small molecule within the binding site of the target protein.

For derivatives of nicotinic acid, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, studies on various nicotinic acid derivatives have explored their interactions with enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase, which are known drug targets. The selection of such targets is often based on the reported activities of structurally similar compounds.

In a typical molecular docking workflow for a compound like this compound, the three-dimensional structure of the ligand would be prepared and optimized. Simultaneously, the crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The binding site, or active site, of the protein is then defined, and the docking algorithm systematically samples different conformations and orientations of the ligand within this site. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable protein-ligand complex.

While specific docking studies on this compound are not widely published, research on analogous nicotinic acid derivatives provides a clear indication of the methodology. For example, in studies of nicotinoylglycine derivatives, docking simulations were used to evaluate their binding affinity with targets such as penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) nih.gov. The results from such studies are often presented in a tabular format, as illustrated below with hypothetical data for this compound against various common biological targets.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 |

| Dihydrofolate Reductase (DHFR) | 3EI8 | -9.1 | Ile7, Phe31, Ile94 |

| Tyrosyl-tRNA Synthetase | 1JII | -8.2 | Tyr34, Asp78, Tyr169 |

Prediction of Protein-Ligand Interactions and Binding Modes

Following the initial docking, a more detailed analysis of the predicted protein-ligand interactions is crucial for understanding the binding mode. This involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that contribute to the stability of the complex. These interactions dictate the specificity and affinity of the ligand for its target.

For nicotinic acid derivatives, computational studies have successfully predicted key binding interactions. For example, the nitrogen atom of the pyridine ring and the carboxylic acid group are common sites for hydrogen bonding with amino acid residues in the active site of a protein. The benzyl (B1604629) group in this compound would be expected to participate in hydrophobic or pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.

Visualizing the docked pose using molecular graphics software allows researchers to observe these interactions in three dimensions. For instance, a hypothetical binding mode of this compound within an enzyme's active site might show the carboxylic acid group forming hydrogen bonds with a positively charged arginine residue, while the benzyl ring fits into a hydrophobic pocket lined with leucine (B10760876) and valine residues.

The insights gained from these predictions are invaluable for structure-activity relationship (SAR) studies. By understanding which parts of the molecule are critical for binding, medicinal chemists can design new derivatives with improved affinity and selectivity. For example, if a particular hydrogen bond is found to be crucial, modifications can be made to the ligand to strengthen this interaction.

In Silico Prediction of Preclinical Bioactivity Profiles for this compound Derivatives

In silico tools can also be used to predict the broader biological activity profiles of compounds before they are synthesized. These predictions are based on the chemical structure of the molecule and are derived from computational models trained on large datasets of known bioactive compounds. Various online tools and software packages, such as Molinspiration and MolPredictX, are used to calculate bioactivity scores for common drug targets. nih.govresearchgate.net

These predictions typically categorize the potential activity of a compound towards major protein classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. The bioactivity score is a numerical value that indicates the likelihood of a compound being active towards a particular target class. A higher score suggests a greater probability of activity.

For derivatives of nicotinic acid, in silico predictions have shown potential for a range of biological activities. For example, studies on certain nicotinic acid and nicotinamide (B372718) derivatives have indicated high kinase inhibitor scores and potential as enzyme inhibitors or GPCR ligands. nih.govresearchgate.net While specific data for this compound is not available, a hypothetical bioactivity profile can be generated to illustrate the type of information obtained from such predictions.

Table 2: Predicted Bioactivity Scores for this compound

| Biological Target Class | Bioactivity Score | Predicted Activity |

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.20 | Inactive |

| Kinase Inhibitor | 0.35 | Active |

| Nuclear Receptor Ligand | -0.10 | Inactive |

| Protease Inhibitor | 0.05 | Moderately Active |

| Enzyme Inhibitor | 0.45 | Active |

Note: Bioactivity scores are typically interpreted as follows: > 0 = active, -5.0 to 0.0 = moderately active, < -5.0 = inactive.

These in silico predictions serve as a valuable preliminary screening step, helping to identify promising candidates for further investigation. Compounds with favorable predicted bioactivity profiles can then be prioritized for synthesis and in vitro testing to validate the computational findings. This integrated approach, combining computational predictions with experimental validation, is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies of 4 Benzylamino Nicotinic Acid and Its Analogues

Impact of Benzyl (B1604629) Substitutions on Preclinical Biological Activity

The benzyl group of 4-(benzylamino)nicotinic acid serves as a key interaction domain that can be extensively modified to probe its influence on biological activity. The nature, position, and size of substituents on this aromatic ring can dramatically alter the compound's affinity and efficacy at its target.

Research on analogous structures, such as N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, which are potent TRPV1 receptor antagonists, provides a framework for understanding these relationships. In these studies, the benzyl moiety (termed the 'A-region') is critical for activity. drugbank.comresearchgate.net For instance, the introduction of halogen atoms at the 2-position of the benzyl ring was found to enhance antagonism compared to the unsubstituted prototype. drugbank.comresearchgate.net This suggests that electron-withdrawing groups or specific steric bulk in the ortho position can lead to more favorable interactions with the receptor.

The following table summarizes the impact of substitutions on a benzyl-like moiety ('A-region') from a study on TRPV1 antagonists, which can serve as a predictive model for this compound analogues.

Table 1: Impact of Benzyl 'A-Region' Substitution on TRPV1 Antagonist Activity

| Compound | 'A-Region' Substituent | Relative Antagonism |

|---|---|---|

| Prototype | 4-t-butylbenzyl | Standard |

| Analogue 1 | 2-Fluorobenzyl | Enhanced |

| Analogue 2 | 2-Chlorobenzyl | Enhanced |

| Analogue 3 | 2-Bromobenzyl | Enhanced |

| Analogue 4 | 2-Methylbenzyl | Similar to Standard |

This table is illustrative, based on findings that 2-halogen analogues showed enhanced antagonism. drugbank.com

Role of Nicotinic Acid Moiety in Receptor Binding and Enzyme Inhibition

The nicotinic acid moiety, a pyridine-3-carboxylic acid scaffold, is a fundamental component responsible for critical binding interactions. This part of the molecule contains two key features: the pyridine (B92270) ring nitrogen and the carboxylic acid group, both of which can act as hydrogen bond acceptors or engage in other electrostatic interactions. nih.govnih.gov

The pyridine nitrogen is a well-established hydrogen bond acceptor. nih.govresearchgate.net In studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), the pyridine nitrogen of nicotine (B1678760) is shown to form a functionally important hydrogen bond with the backbone NH of an amino acid on the complementary subunit of the receptor. nih.govresearchgate.net This interaction is crucial for the binding of several nicotinic agonists, including acetylcholine itself (via its carbonyl group). nih.govresearchgate.net This highlights the potential for the pyridine nitrogen in this compound to play a similar role in anchoring the ligand to its biological target.

The carboxylic acid group provides a strong point of interaction, often with positively charged residues or metal ions. nih.gov Mutagenesis experiments on the nicotinic acid receptor GPR109A have suggested that an arginine residue in a transmembrane domain recognizes the acidic moiety of nicotinic acid and related substances. researchgate.net In the context of enzyme inhibition, the carboxylic group can coordinate with metal ions within the active site. nih.gov For instance, nicotinic acid and its amide form, nicotinamide (B372718), can inhibit certain cytochrome P450 enzymes by coordinating the pyridine nitrogen to the heme iron, while the carboxylate can influence orientation and solubility. nih.gov Nicotinic acid is also known to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. wikipedia.org The presence of this acidic group is therefore pivotal for the molecule's biological function, providing polarity and a key binding interaction point. nih.gov

Influence of Substituent Positions on the Pyridine Ring on Pharmacological Profile

The pharmacological profile of this compound can be finely tuned by altering the position of the benzylamino group on the pyridine ring or by introducing additional substituents. The location of substituents on a pyridine ring significantly impacts the electronic properties and steric profile of the molecule, which in turn affects its binding affinity, efficacy, and selectivity. nih.govnih.gov

Studies on substituted pyridine analogues of the potent nicotinic agonist epibatidine (B1211577) have provided a wealth of information on this topic. nih.gov In these studies, placing different substituents (e.g., fluoro, bromo, amino) on the pyridine ring led to dramatic changes in affinity for different nAChR subtypes (e.g., those containing β2 vs. β4 subunits) and functional potency. nih.gov For example, a fluoro-substituted analogue showed a massive increase in selectivity for β2- over β4-containing receptors, while an amino-substituted analogue also showed significant selectivity. nih.gov

For aminonicotinic acids, the position of the amino group is critical. The parent compound of the series is 4-aminonicotinic acid (4-aminopyridine-3-carboxylic acid). nih.gov Moving the amino group to a different position, such as position 2 or 6, would alter the geometry and electronic distribution, likely leading to a different pharmacological profile. For example, studies on aminopyridines show that the basicity and steric hindrance associated with the three isomeric forms (2-, 3-, and 4-aminopyridine) are different, which influences their chemical reactivity and biological interactions. researchgate.net Similarly, introducing other substituents at positions 2, 5, or 6 of the this compound scaffold would be expected to modulate its activity. Adding a hydrophobic group at position 6, for instance, was shown to enhance the activity of some nicotinic acid derivatives against carbonic anhydrase. nih.gov

Table 2: Effect of Pyridine Ring Substitution on nAChR Subtype Selectivity (Epibatidine Analogues)

| Substituent on Pyridine Ring | Selectivity (Affinity for β2- vs. β4-containing receptors) | Efficacy/Potency Notes |

|---|---|---|

| Bromo | 4- to 55-fold greater for β2 | 5- to 10-fold greater potency at α4β4 vs. other subtypes |

| Fluoro | 52- to 875-fold greater for β2 | Efficacy 3-fold greater at α4β4 vs. α4β2/α3β4 |

| Amino | 10- to 115-fold greater for β2 | 3-fold greater efficacy at α3β4 vs. α4β2 |

Data adapted from a study on epibatidine analogues, illustrating the principle of substituent effects on the pyridine ring. nih.gov

Conformational Flexibility and Its Correlation with Biological Response

The biological response to this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. The molecule possesses several rotatable bonds, primarily the N-C(benzyl) bond and the C(pyridine)-N bond, which allow it to adopt various conformations in solution. The ability to assume a specific low-energy conformation that is complementary to the target's binding site (a "bioactive conformation") is crucial for activity.

The rotational barrier around these bonds determines the degree of flexibility. High rotational barriers can lead to atropisomerism, where different conformers are stable and separable. nih.govresearchgate.net While this is less common for a flexible linker like benzylamine (B48309), the principle remains: the energy landscape of rotation influences which conformations are most populated. Studies on axially chiral analogues of 4-(dimethylamino)pyridine have shown that both steric and electronic factors (such as the hybridization of the nitrogen atom) contribute to the rotational energy barrier. nih.gov Computational studies on N-benzylformamide have been used to map the potential energy surfaces for rotation around the key bonds, providing insight into the most stable conformations. researchgate.net

Introducing conformational constraints is a common strategy in medicinal chemistry to lock a molecule into its bioactive conformation, which can increase potency and selectivity. Conversely, studies on conformationally restricted analogues of TRPV1 antagonists, where the flexible benzyl group was incorporated into a more rigid indan (B1671822) or tetrahydronaphthalene system, showed that activity was markedly diminished. researchgate.net This suggests that for some targets, a degree of conformational flexibility is necessary to allow the ligand to adapt to the binding site, a process known as "induced fit." Therefore, an optimal degree of flexibility is required: enough to allow adoption of the bioactive conformation but not so much that there is a significant entropic penalty upon binding.

Rational Design Principles for Enhancing Preclinical Potency and Selectivity

The rational design of more potent and selective analogues of this compound relies on integrating the SAR principles discussed in the previous sections. The goal is to systematically modify the molecular structure to optimize interactions with the desired biological target while minimizing off-target effects. nih.goveurekaselect.com

Key design principles include:

Optimizing Benzyl Ring Substituents: Based on initial screening, specific substitutions on the benzyl ring can be explored to enhance potency. For example, if electron-withdrawing groups at the ortho-position are found to be beneficial, a series of analogues with different halogens (F, Cl, Br) or a trifluoromethyl (CF₃) group could be synthesized and tested. drugbank.com Hydrophilic groups can be introduced to improve properties like solubility. nih.gov

Preserving Key Nicotinic Acid Interactions: The carboxylic acid and pyridine nitrogen are likely essential pharmacophoric elements. Modifications should preserve their ability to form critical hydrogen bonds or electrostatic interactions. nih.govresearchgate.net Bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) could be explored, but only if the key interactions are maintained.

Fine-Tuning with Pyridine Ring Substitutions: To enhance selectivity, small substituents can be introduced at positions 2, 5, or 6 of the nicotinic acid ring. This can modulate the electronic properties of the ring system and introduce new interactions with the target, potentially discriminating between closely related receptor subtypes or enzyme isoforms. nih.govnih.gov

Managing Conformational Flexibility: If a specific bioactive conformation is identified through computational modeling or X-ray crystallography, the structure can be modified to favor this shape. This might involve introducing small, sterically directing groups or creating more rigid analogues by cyclizing the benzylamino linker, provided that the rigidity does not prevent binding. researchgate.net

Leveraging Bioisosteric Replacements: The thiazole (B1198619) ring has been used as a bioisostere for the phenyl ring in some contexts. nih.gov Similarly, other parts of the molecule can be replaced with groups that have similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic profiles without losing activity.

By combining these strategies, medicinal chemists can iteratively refine the structure of this compound to develop new chemical entities with superior preclinical characteristics. nih.govfrontiersin.org

Preclinical Biological Activities and Mechanistic Pathways of 4 Benzylamino Nicotinic Acid Analogues

Antimicrobial Efficacy (Antibacterial, Antifungal)

Analogues of 4-(benzylamino)nicotinic acid, belonging to the broader class of nicotinic acid and nicotinamide (B372718) derivatives, have been investigated for their potential as antimicrobial agents. These heterocyclic compounds have shown a range of activities against various pathogenic bacteria and fungi. The structural modifications of the core nicotinic acid scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects. nih.govnih.gov

The antimicrobial properties of nicotinic acid analogues have been evaluated through in vitro assays, which determine the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.

Studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which incorporate a benzylamino moiety, demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov For instance, the addition of certain carbazole (B46965) derivatives at a concentration of 16 µg/mL led to over 60% inhibition of S. aureus growth, with MIC values for several compounds recorded at 32 µg/mL for Staphylococcus strains. nih.gov Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were generally more resistant. nih.gov Antifungal activity was also noted, with some derivatives causing over 60% growth inhibition of Candida albicans and Aspergillus flavus at a concentration of 64 µg/mL. nih.gov

Other nicotinic acid derivatives, such as acylhydrazones, have shown promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov Notably, one acylhydrazone derivative displayed an MIC of 1.95 µg/mL against S. epidermidis and 7.81 µg/mL against a methicillin-resistant S. aureus (MRSA) strain. nih.gov Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives also yielded compounds with significant antimicrobial properties. A derivative featuring a 5-nitrofuran substituent was active against all tested bacterial strains, with MIC values of 7.81 µg/mL against Bacillus subtilis and S. aureus, and 15.62 µg/mL against an MRSA strain. nih.gov

Nicotinamide derivatives have also been specifically evaluated for antifungal efficacy. One study identified a derivative with an MIC of 0.25 µg/mL against C. albicans, which also showed potent activity against several fluconazole-resistant strains (MICs from 0.125–1 µg/mL). mdpi.com

Interactive Data Table: In Vitro Antimicrobial Activity of Nicotinic Acid Analogues

| Compound Class | Microorganism | Activity Measurement | Result | Reference |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | MIC | 32 µg/mL | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Candida albicans | Growth Inhibition | >60% at 64 µg/mL | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Aspergillus flavus | Growth Inhibition | >65% at 64 µg/mL | nih.gov |

| Nicotinic acid acylhydrazone derivative | Staphylococcus epidermidis | MIC | 1.95 µg/mL | nih.gov |

| Nicotinic acid acylhydrazone derivative | Staphylococcus aureus (MRSA) | MIC | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivative (from nicotinic acid) | Bacillus subtilis | MIC | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivative (from nicotinic acid) | Staphylococcus aureus (MRSA) | MIC | 15.62 µg/mL | nih.gov |

| Nicotinamide derivative 16g | Candida albicans | MIC | 0.25 µg/mL | mdpi.com |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | MIC | 0.125–1 µg/mL | mdpi.com |

The mechanisms through which these compounds exert their antimicrobial effects are varied and appear to depend on their specific chemical structures. One proposed mechanism is the disruption of the microbial cell wall. For example, a potent nicotinamide derivative was found to have fungicidal activity related to its ability to disrupt the cell wall integrity of C. albicans. mdpi.com This was supported by observations of increased cell wall β-glucan exposure and chitin (B13524) content after treatment. researchgate.net

Another significant proposed mechanism involves the inhibition of essential cellular processes like DNA replication and cell division. nih.gov Studies on niacinamide (the amide of nicotinic acid) indicate that it can induce microbial cell cycle arrest. nih.govmdpi.com While microbial cells under treatment may increase in size in preparation for division, the final separation into daughter cells is prevented. mdpi.com This is potentially caused by direct interaction with DNA, leading to interference with the replication process and subsequent DNA damage. nih.gov The decreased expression of the DNA-binding protein gene dps, which is involved in chromatin organization, further supports the theory of interference with DNA-related functions. nih.gov

Anti-inflammatory Properties and Immunomodulation

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory and immunomodulatory activities in preclinical models. These properties are attributed to their ability to suppress the production of key inflammatory mediators and modulate the signaling pathways that orchestrate the inflammatory response. nih.govnih.gov

In vitro studies using cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are commonly employed to screen for anti-inflammatory activity. nih.govmdpi.comresearchgate.net Nicotinic acid derivatives have been shown to effectively inhibit the production of several critical pro-inflammatory mediators.

In one study, two series of novel nicotinic acid derivatives were synthesized and evaluated. The most active compounds exhibited potent inhibition of nitrite (B80452) production (an indicator of nitric oxide generated by iNOS) and significantly suppressed the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophages, with potency comparable to the reference drug ibuprofen. nih.gov Another series of 2-substituted phenyl derivatives of nicotinic acid also showed an ability to reduce serum levels of TNF-α and IL-6. nih.govsemanticscholar.org

The inhibition of these mediators is a key indicator of anti-inflammatory potential. TNF-α and IL-6 are pivotal pro-inflammatory cytokines, while iNOS and COX-2 are enzymes responsible for producing nitric oxide and prostaglandins, respectively, which are key signaling molecules in the inflammatory cascade. mdpi.comnih.gov

Interactive Data Table: In Vitro Inhibition of Inflammatory Mediators by Nicotinic Acid Derivatives

| Compound Series/Derivative | Cell Model | Mediator Inhibited | Observation | Reference |

| Nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | LPS/INF γ-stimulated RAW 264.7 | TNF-α | Inhibition potency comparable to ibuprofen | nih.gov |

| Nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | LPS/INF γ-stimulated RAW 264.7 | IL-6 | Inhibition potency comparable to ibuprofen | nih.gov |

| Nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | LPS/INF γ-stimulated RAW 264.7 | iNOS | Potent nitrite inhibition | nih.gov |

| Nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | LPS/INF γ-stimulated RAW 264.7 | COX-2 | Inhibition potency comparable to ibuprofen | nih.gov |

| 2-Substituted phenyl derivatives of nicotinic acid (4a-l) | In vivo (serum) | TNF-α | Reduction in serum level | nih.govsemanticscholar.org |

| 2-Substituted phenyl derivatives of nicotinic acid (4a-l) | In vivo (serum) | IL-6 | Reduction in serum level | nih.govsemanticscholar.org |

The anti-inflammatory effects of nicotinic acid analogues are underpinned by their interaction with key signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of gene expression for pro-inflammatory cytokines and enzymes like iNOS and COX-2. mdpi.com Some bioactive molecules have been shown to exert their anti-inflammatory effects by blocking the phosphorylation of IκBα, an inhibitor of NF-κB. This action prevents the activation and nuclear translocation of NF-κB, thereby halting the transcription of inflammatory genes. mdpi.com

Additionally, the immunomodulatory effects may be mediated through the "cholinergic anti-inflammatory pathway." nih.govresearchgate.net This pathway involves the interaction of cholinergic agents, like acetylcholine (B1216132), with nicotinic acetylcholine receptors (nAChRs) present on immune cells. nih.gov Specifically, activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) is known to suppress the production of inflammatory cytokines. nih.govresearchgate.net Given their structural similarity to the natural ligand, it is plausible that nicotinic acid derivatives could modulate these receptors to produce an anti-inflammatory effect.

Enzyme Inhibition and Receptor Modulation

Research indicates that nicotinic acid and its amide form, nicotinamide, can inhibit certain human cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net In vitro studies have demonstrated that at therapeutic concentrations, both molecules can inhibit CYP2D6. nih.gov Nicotinamide also shows inhibitory activity against CYP3A4 and CYP2E1. nih.gov The proposed mechanism for this inhibition involves the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov Furthermore, nicotinamide has been found to directly inhibit the enzymatic activity of inducible nitric oxide synthase (iNOS) in a noncompetitive manner with respect to the substrate L-arginine. nih.gov

In the context of receptor modulation, the nicotinic scaffold is a well-established pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). nih.gov Various small molecules have been developed as positive allosteric modulators (PAMs) for nAChR subtypes, such as α7 and α4β2. nih.govnih.gov These modulators enhance the receptor's response to its natural ligand, acetylcholine. The ability of nicotinic acid derivatives to modulate nAChRs is a key area of investigation, as these receptors are implicated not only in inflammation but also in various central nervous system functions. nih.govnih.gov

Interactive Data Table: Enzyme Inhibition by Nicotinic Acid and its Analogues

| Compound | Enzyme Target | Inhibition Constant (Ki) / IC50 | Mechanism | Reference |

| Nicotinic acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | Coordination of pyridine nitrogen to heme iron | nih.gov |

| Nicotinamide | CYP2D6 | Ki = 19 +/- 4 mM | Coordination of pyridine nitrogen to heme iron | nih.gov |

| Nicotinamide | CYP3A4 | Ki = 13 +/- 3 mM | Coordination of pyridine nitrogen to heme iron | nih.gov |

| Nicotinamide | CYP2E1 | Ki = 13 +/- 8 mM | Coordination of pyridine nitrogen to heme iron | nih.gov |

| Nicotinamide | iNOS | Ki = 13.37 +/- 4.40 mM | Noncompetitive with L-arginine, uncompetitive with NADPH | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Neurodegenerative Research

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for conditions like Alzheimer's disease, aiming to increase acetylcholine availability. nih.govnih.govmdpi.com BChE, in particular, becomes more significant in acetylcholine hydrolysis during the later stages of Alzheimer's disease. mdpi.com While various chemical scaffolds, such as benzohydrazides and plant-derived alkaloids, have been identified as inhibitors of these enzymes, a review of the available scientific literature did not yield specific studies on the inhibitory activity of this compound analogues against either AChE or BuChE. nih.govmdpi.com

Agonism or Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely expressed in the brain and are involved in crucial physiological processes like cognition and memory. nih.gov These receptors are known molecular targets for nicotine (B1678760) and ethanol (B145695) and are implicated in various neurological and psychiatric conditions. nih.govnih.gov Despite the importance of nAChRs as drug targets, current research has not specifically documented the agonist or antagonist activities of this compound analogues at these receptors.

Interaction with Sphingosine-1-Phosphate Receptors (S1P1, S1P5)

Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors that play a role in numerous physiological processes, including immune cell trafficking. nih.gov The S1P1 and S1P5 subtypes are of particular interest in neuroscience and immunology. nih.govmdpi.com S1P5 expression is notably restricted, with oligodendrocytes in the brain being a primary location. nih.govnih.gov

Research into nicotinic acid derivatives has identified potent modulators of these receptors. One study detailed a nicotinamide analogue, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , which acts as a potent and selective agonist for the S1P1 receptor. acs.org This compound demonstrated high potency in activating S1P1 internalization while showing significantly less activity at other S1P receptors. acs.org Specifically, it displayed only weak activation of the S1P5 receptor, highlighting its selectivity. acs.org Such selective agonists are valuable as pharmacological tools to investigate the specific clinical relevance of activating S1P1 versus S1P5. acs.org

Table 1: Activity Profile of a Nicotinamide Analogue at S1P Receptors An interactive table detailing the receptor activity of 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide.

| Receptor Subtype | Activity | EC₅₀ (µM) | Efficacy (%) | Citation |

|---|---|---|---|---|

| hS1P₁ | Agonist | 0.035 | 96% | acs.org |

| hS1P₂ | Agonist | >25 | N/A | acs.org |

| hS1P₃ | Agonist | >25 | N/A | acs.org |

| hS1P₄ | Agonist | >25 | N/A | acs.org |

| hS1P₅ | Agonist | 4.3 | 58% | acs.org |

Inhibition of Glycolytic Processes

Many cancer cells exhibit a high rate of glycolysis for energy production, making the inhibition of this pathway an attractive anticancer strategy. oncotarget.comnih.gov Nicotinic acid (also known as niacin or vitamin B3) is a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.govmdpi.com The enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to NAD+, is often overexpressed in certain cancers. nih.gov

In this context, 4-substituted nicotinic acid derivatives have been explored as potential inhibitors of the glycolytic process. acs.org Specifically, 4-benzylaminonicotinic acid and its corresponding amide were synthesized with the objective of creating analogues of nicotinamide adenine dinucleotide (NAD) that could potentially interfere with the energy metabolism of cancer cells. acs.org

Anticancer Research and Target Identification

Nicotinic acid derivatives have been a subject of interest in the development of new anticancer agents. nih.gov Research has focused on their ability to induce cell death and inhibit proliferation in various cancer models.

In Vitro Cytotoxicity and Antiproliferative Studies

While direct studies on this compound are limited, extensive research has been conducted on structurally related 4-benzylamino-α-carbolines . nih.govacs.org The α-carboline scaffold can be considered an analogue, as it is a nitrogen-containing heterocyclic system. acs.org These compounds have been identified as a novel class of inhibitors with potent antiproliferative activity. nih.gov One highlighted inhibitor from this class was found to be active in the nanomolar range, marking it as a strong candidate for further investigation. nih.gov

In other research, a large series of α-carboline (or azacarbazole) derivatives were synthesized and evaluated, leading to the identification of several lead compounds with submicromolar potency against cancer cell lines. acs.org For instance, compound 149 from one such study showed effective inhibition of Karpas-299 lymphoma cell growth. acs.org

Table 2: Antiproliferative Activity of a 4-Benzylamino-α-carboline Analogue An interactive table showing the in vitro anticancer activity of a representative α-carboline compound.

| Compound | Cell Line | Assay | Activity | Citation |

|---|---|---|---|---|

| Compound 149 | Karpas-299 (Lymphoma) | Thymidine Incorporation | Dose-dependent growth inhibition | acs.org |

| Unspecified Inhibitor | Various | Antiproliferative Studies | Active in the nanomolar range | nih.gov |

Investigations into Molecular Targets of Anticancer Action

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For the related 4-benzylamino-α-carboline analogues, research has identified them as a new class of receptor tyrosine kinase (RTK) inhibitors. nih.gov Overexpression and mutation of RTKs can lead to continuous cell growth and cancer progression. nih.gov Docking studies for these α-carboline compounds suggest a binding mode to the target structures of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov

Further investigation into α-carboline derivatives has identified them as potent inhibitors of the Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy. acs.org The crystal structure of an ALK-inhibitor complex confirmed the binding mode within the enzyme's active site, providing a basis for further drug design. acs.org Additionally, other nicotinic acid analogues have been shown to act as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in tumor survival and angiogenesis. nih.gov

: Antioxidant Activity Investigations

The exploration of nicotinic acid (niacin) and its derivatives has revealed a spectrum of biological activities, with a notable focus on their potential as antioxidant agents. While direct studies on this compound are limited in publicly available research, the broader family of nicotinic acid analogues has been the subject of various investigations into their antioxidant capabilities. These studies provide a foundational understanding of the structural features that may contribute to antioxidant effects, offering insights into the potential properties of this compound.

Research has demonstrated that nicotinic acid and its metabolites, such as nicotinamide, can play a significant role in protecting cells from oxidative damage. tandfonline.comnih.gov This protective effect is often attributed to their involvement in cellular redox processes, including the maintenance of the glutathione (B108866) redox cycle. scbt.com Furthermore, various synthetic derivatives of nicotinic acid have been developed and evaluated to enhance or specialize these antioxidant properties. For instance, a study on novel nicotinic acid derivatives identified a compound, 5c, which exhibited dual cytotoxic and antioxidant activities, suggesting the multifaceted therapeutic potential of this class of molecules. nih.gov The antioxidant potential of this compound was evidenced by its ability to elevate superoxide (B77818) dismutase (SOD) levels, an enzyme crucial for mitigating oxidative stress. nih.gov

Radical Scavenging Assays

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Various in vitro assays are employed to quantify this activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common.

A study investigating a series of seven nicotinic acid amides (NcAs) derived from nicotinic acid and mono-thiocarbohydrazones demonstrated their capacity to scavenge DPPH and ABTS radicals. tandfonline.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, were determined for these derivatives. In the DPPH assay, the IC50 values for the nicotinic acid amides ranged from 0.202 to 1.297 mM. tandfonline.com Interestingly, the addition of water to the system improved the scavenging activity, with IC50 values decreasing to a range of 0.114 to 0.638 mM. tandfonline.com In the ABTS assay, these compounds showed even more potent radical scavenging activity, with IC50 values ranging from 0.107 to 0.365 mM. tandfonline.com

Further evaluation using the cupric reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP) assays indicated significant reducing power for these nicotinic acid hydrazides, with values ranging from 1.973 to 4.650 mM/L and 1.564 to 3.472 mM/L, respectively. nih.gov These findings underscore the potential of the nicotinic acid scaffold in designing effective radical scavengers.

Table 1: In Vitro Radical Scavenging Activity of Nicotinic Acid Amide Derivatives

| Assay | IC50 Range (mM) |

| DPPH | 0.202 - 1.297 |

| DPPH (with water) | 0.114 - 0.638 |

| ABTS | 0.107 - 0.365 |

Data sourced from a study on seven nicotinic acid amides. tandfonline.com

Another study on niacin-related compounds revealed that many, with the exception of trigonelline, exhibited scavenging activity against hydroxyl radicals. nih.gov However, for the nitric oxide radical and the DPPH radical, only nicotinic acid hydrazide and isonicotinic acid hydrazide demonstrated scavenging abilities, suggesting that the hydrazide moiety may be crucial for broad-spectrum radical scavenging. nih.gov

Protection Against Oxidative Damage

Beyond direct radical scavenging, the protective effects of nicotinic acid analogues against cellular damage induced by oxidative stress are a critical area of investigation. Oxidative stress, often induced experimentally by agents like hydrogen peroxide (H₂O₂), can lead to lipid peroxidation, protein oxidation, and ultimately, cell death.

Studies have shown that nicotinic acid can protect hepatocytes from H₂O₂-induced cytotoxicity. nih.gov Pretreatment of Hep3B cells with nicotinic acid at concentrations of 25, 50, and 100 µM dose-dependently attenuated cell death induced by 0.2 mM H₂O₂. nih.gov At a concentration of 50 µM, nicotinic acid almost completely prevented cell death induced by H₂O₂ concentrations up to 0.6 mM. nih.gov This protective mechanism is linked to the intracellular conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+) and the prevention of glutathione (GSH) depletion. nih.gov

Similarly, nicotinamide has been shown to significantly inhibit oxidative damage to both proteins and lipids in rat brain mitochondria. tandfonline.com The protective effect of nicotinamide at biologically relevant concentrations was found to be more pronounced against protein oxidation than lipid peroxidation and was comparable to or even greater than that of endogenous antioxidants like ascorbic acid and alpha-tocopherol. tandfonline.com

A more targeted approach has been explored with the development of mitochondria-targeted niacin derivatives. One such compound, triphenylphosphonium-Niacin (TPP-Niacin), was evaluated for its protective effects against H₂O₂-induced cytotoxicity in human retinal pigment epithelium (RPE) cells. researchgate.net Pretreatment with TPP-Niacin was found to protect these cells from oxidative damage, highlighting the potential of modifying the nicotinic acid structure to enhance its delivery and efficacy at specific subcellular sites of oxidative stress. researchgate.net

Table 2: Protective Effect of Nicotinic Acid on H₂O₂-Induced Cytotoxicity in Hep3B Cells

| Nicotinic Acid Concentration (µM) | H₂O₂ Concentration (mM) | Protective Effect |

| 25 | 0.2 | Dose-dependent attenuation of cytotoxicity |

| 50 | 0.2 | Dose-dependent attenuation of cytotoxicity |

| 100 | 0.2 | Dose-dependent attenuation of cytotoxicity |

| 50 | 0.2, 0.4, 0.6 | Almost complete prevention of cell death |

Data adapted from a study on the protective effects of nicotinic acid in hepatocytes. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways and Analogues

Furthermore, the synthesis and evaluation of a diverse library of analogues are crucial for establishing robust structure-activity relationships (SAR). Modifications to both the benzyl (B1604629) and nicotinic acid moieties could yield compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of various 2-substituted phenyl derivatives of nicotinic acid has been reported, demonstrating the feasibility of creating diverse analogue libraries. semanticscholar.org

Table 1: Potential Modifications for Analogue Synthesis

| Moiety to be Modified | Potential Substituents/Modifications | Rationale for Modification |

|---|---|---|

| Benzyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties and potential for enhanced receptor binding. |

| Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) | Influence pKa and pharmacokinetic properties. | |

| Heterocyclic rings | Introduce novel interactions with biological targets. | |

| Nicotinic Acid Ring | Substitution at other positions | Explore impact on target selectivity and activity. |

| Esterification or amidation of the carboxylic acid | Improve bioavailability and create prodrugs. | |

| Amino Linker | Introduction of alkyl chains of varying lengths | Optimize spatial orientation for target engagement. |

Advanced Preclinical Efficacy Studies

While preliminary biological activities of some 4-substituted nicotinic acids have been reported, comprehensive preclinical efficacy studies for 4-(Benzylamino)nicotinic acid are a critical next step. researchgate.net Based on the known pharmacology of nicotinic acid and its derivatives, several therapeutic areas warrant investigation. Recent studies suggest that nicotinic acid possesses anti-inflammatory effects independent of its lipid-modifying capabilities, which could be explored in models of inflammatory diseases. researchgate.net

Moreover, the potential neuroprotective effects of nicotinic acid derivatives are of significant interest. Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's Disease and age-related cognitive decline. clinicaltrials.gov Preclinical findings suggest that oral nicotinamide (B372718) may be a safe treatment for Alzheimer's and other tauopathies. researchgate.net Therefore, advanced preclinical studies should assess the efficacy of this compound and its analogues in relevant animal models of neurodegenerative diseases.

Table 2: Proposed Preclinical Efficacy Studies

| Therapeutic Area | Animal Model | Key Endpoints |

|---|---|---|

| Neuroinflammation | Lipopolysaccharide (LPS)-induced neuroinflammation model | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue. |

| Alzheimer's Disease | Transgenic mouse models (e.g., APP/PS1) | Assessment of cognitive function (e.g., Morris water maze), amyloid-beta plaque load, and tau pathology. |

| Parkinson's Disease | MPTP-induced mouse model | Evaluation of motor function, dopaminergic neuron survival, and neuroinflammation. |

| Ischemic Stroke | Middle cerebral artery occlusion (MCAO) model | Measurement of infarct volume, neurological deficit scores, and markers of oxidative stress. |

Integration of Computational and Experimental Approaches for Drug Design

The rational design of novel analogues of this compound can be significantly accelerated by integrating computational modeling with experimental validation. nih.govnih.gov In silico techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govelifesciences.org

Homology modeling, based on the crystal structures of related proteins like the acetylcholine-binding protein (AChBP), can be used to generate three-dimensional models of various nAChR subtypes. nih.govpnas.org These models can then be used for virtual screening of analogue libraries and to predict binding affinities. For example, computational models of the extracellular domain of several human nAChR subtypes have been constructed to aid in the structure-based design of subtype-specific ligands. nih.gov This approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources.

The structure-activity relationships (SAR) derived from experimental testing can then be used to refine and validate the computational models, creating a synergistic feedback loop that drives the drug discovery process. nih.govnih.govdrugdesign.org

Potential Applications in Multi-Target Directed Ligand Development

The complex and multifactorial nature of many chronic diseases, particularly neurodegenerative disorders, has led to the emergence of the multi-target directed ligand (MTDL) approach in drug discovery. nih.govmdpi.com This strategy involves designing single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Nicotinic acid derivatives are promising candidates for development as MTDLs due to their inherent polypharmacology. nih.gov Ligands of nAChRs have been investigated as multifunctional agents for the treatment of neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. nih.gov For instance, a single compound could be designed to act as an agonist at a specific nAChR subtype while also inhibiting a key enzyme involved in the disease pathology.

Given its chemical structure, this compound could serve as a scaffold for the development of MTDLs targeting neurodegenerative diseases. nih.gov For example, by incorporating pharmacophores known to interact with targets such as beta-secretase 1 (BACE1) or glycogen synthase kinase 3 beta (GSK-3β), novel MTDLs with the potential to modify the course of Alzheimer's disease could be developed. mdpi.com This approach represents a promising frontier for future research into the therapeutic potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Benzylamino)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves modifying the 4-position of nicotinic acid via organolithium addition. For example, pyridyl-3-oxazoline intermediates can react with benzylamine derivatives under controlled conditions. Post-synthetic steps include oxidation (e.g., air/O₂) and acid deprotection to yield the final product. Optimization may involve adjusting stoichiometry, temperature (e.g., −78°C for organolithium stability), and reaction time to enhance yield .

Q. How should purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (e.g., 254 nm) to assess purity.

- NMR (¹H/¹³C) to confirm substituent positions (e.g., benzylamino group at C4).

- Mass spectrometry (ESI or EI) for molecular ion verification.

Cross-reference spectral data with analogous 4-substituted nicotinic acid derivatives for validation .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the kinetic behavior of this compound in oxidation reactions?

- Methodological Answer :

- pH-dependent studies : Monitor reaction rates under acidic conditions (pH 1–5) to assess protonation effects, as observed in nicotinic acid oxidation by peroxomonosulfate .

- Rate law determination : Use UV-Vis spectroscopy to track reactant consumption (e.g., λmax shifts for nicotinic acid derivatives).

- Mechanistic validation : Compare experimental rate constants (e.g., second-order kinetics) with proposed pathways involving reactive intermediates .

Q. How can molecular docking predict interactions of this compound with microbial enzymes?

- Methodological Answer :

- Target selection : Use crystallographic data from databases (e.g., PDB) for enzymes like Mycobacterium tuberculosis enoyl-ACP reductase or bacterial dehydrogenases.

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare predicted binding affinities with experimental MIC (Minimum Inhibitory Concentration) values from antimicrobial assays, as done for carbazole derivatives .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modified benzyl groups (e.g., electron-withdrawing/donating substituents) to evaluate structure-activity relationships (SAR).

- Assay standardization : Use consistent protocols (e.g., CLSI guidelines for MIC determination) to minimize variability in antimicrobial testing .

- Cross-lab validation : Replicate studies under identical conditions (pH, temperature, microbial strains) to isolate confounding factors .

Additional Methodological Considerations

- Spectral Data Interpretation : For advanced characterization, compare IR spectra (e.g., C=O stretches) with 4-methylnicotinic acid derivatives to confirm functional groups .

- Reaction Mechanism Proposals : Use isotopic labeling (e.g., ¹⁸O in oxidation studies) to trace oxygen incorporation pathways, as demonstrated in nicotinic acid oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.